molecular formula C22H22ClN3O3S B3443471 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B3443471
M. Wt: 443.9 g/mol
InChI Key: XRQSJVOEETXFIX-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a chlorophenyl ring, a methylbenzyl group, and a pyridinylmethyl group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-17-4-2-5-18(12-17)15-26(30(28,29)21-9-7-20(23)8-10-21)16-22(27)25-14-19-6-3-11-24-13-19/h2-13H,14-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQSJVOEETXFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-chlorobenzenesulfonyl chloride with a suitable base.

    Nucleophilic substitution: The sulfonyl chloride reacts with 3-methylbenzylamine to form the intermediate sulfonamide.

    Coupling with glycine derivative: The intermediate is then coupled with a glycine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final modification: The resulting compound is further reacted with pyridin-3-ylmethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(4-pyridinylmethyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N-(pyridin-3-ylmethyl)glycinamide

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